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Compound of Interest

Compound Name: ICA-105665

Cat. No.: B11929643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for in vivo

studies of ICA-105665, a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels. The

information is compiled from preclinical and clinical research to guide the design and execution

of similar studies in the fields of epilepsy and otology.

Compound Profile: ICA-105665
Mechanism of Action: ICA-105665 is a small molecule that selectively opens neuronal Kv7

(KCNQ) potassium channels, specifically heteromers of Kv7.2/7.3 and Kv7.3/7.5.[1][2] This

activation leads to a hyperpolarizing shift in the neuronal membrane potential, thereby

reducing neuronal excitability.

Therapeutic Potential: Investigated primarily for its anticonvulsant properties in epilepsy and

for its protective effects against drug-induced hearing loss.[2][3]

Clinical Development Status: The development of ICA-105665 was discontinued due to

unexpected side effects related to mitochondrial function in the liver and bile export protein

transport observed during clinical trials.[4]
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ICA-105665 has demonstrated broad-spectrum antiseizure activity in various rodent models of

epilepsy.[1]

Animal Models
Standard rodent models are utilized to assess the anticonvulsant efficacy of ICA-105665.

These include:

Maximal Electroshock (MES) Test

6 Hz Psychomotor Seizure Test

Pentylenetetrazole (PTZ) Seizure Test

Electrical Kindling Model

Experimental Protocol: Maximal Electroshock (MES)
Test
This model induces a generalized tonic-clonic seizure and is useful for identifying compounds

that prevent seizure spread.

Materials:

Male ICR mice (or other appropriate rodent strain)

ICA-105665

Vehicle (e.g., 0.5% methylcellulose in water)

Corneal electrodes

Electroshock device

Procedure:

Fast animals overnight with free access to water.
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Administer ICA-105665 or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).

Doses ranging from <1 to 5 mg/kg have been shown to be effective.[1]

At the time of predicted peak plasma concentration (e.g., 30-60 minutes post-dose), apply a

supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal

electrodes.

Observe the animal for the presence or absence of a tonic hindlimb extension.

The endpoint is the percentage of animals protected from the tonic hindlimb extension phase

of the seizure.

Quantitative Data Summary: Anticonvulsant Activity
Animal Model

Dosing Range
(mg/kg)

Route of
Administration

Observed Effect

Maximal Electroshock <1 - 5 i.p. or p.o.
Broad spectrum

antiseizure activity

6 Hz Seizures <1 - 5 i.p. or p.o.
Broad spectrum

antiseizure activity

Pentylenetetrazole <1 - 5 i.p. or p.o.
Broad spectrum

antiseizure activity

Electrical Kindling <1 - 5 i.p. or p.o.
Broad spectrum

antiseizure activity

In Vivo Protocol for Salicylate-Induced Hearing Loss
This protocol is designed to evaluate the otoprotective effects of ICA-105665 against salicylate-

induced cochlear damage and hearing loss, which can be a model for tinnitus.[2]

Animal Model
Adult male Wistar rats (or other appropriate strain)

Experimental Protocol
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Materials:

ICA-105665

Salicylate (e.g., sodium salicylate)

Vehicle (e.g., 0.5% DMSO and 4.75% methylcellulose in water for ICA-105665; Ringer's

solution for salicylate)

Anesthesia (e.g., ketamine and xylazine)

Acoustic stimulation and recording equipment (e.g., Tucker-Davis Technologies system)

Round window electrode for recording Compound Action Potentials (CAPs)

System for measuring Distortion-Product Otoacoustic Emissions (DPOAEs)

Procedure:

Anesthetize the animal and place it in a sound-attenuating chamber.

Record baseline auditory function, including CAP thresholds and DPOAE amplitudes across

a range of frequencies.

Administer ICA-105665 (e.g., 10 mg/kg, i.p.) or vehicle.[2]

After a predetermined time (e.g., 30 minutes), administer salicylate (e.g., 250 mg/kg, i.p.) to

induce hearing loss.[2]

Monitor and record CAP thresholds and DPOAE amplitudes at regular intervals (e.g., 1 and 2

hours post-salicylate administration).[2]

The primary endpoints are the changes in CAP thresholds and DPOAE amplitudes

compared to baseline and between treatment groups.

Quantitative Data Summary: Otoprotective Effects
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Measurement Treatment Group Dose (mg/kg) Key Findings

Compound Action

Potential (CAP)

Salicylate + ICA-

105665

250 (Salicylate), 10

(ICA-105665)

Attenuated the

salicylate-induced

reduction in CAP

amplitude and

threshold shifts.[2]

Distortion-Product

Otoacoustic Emission

(DPOAE)

Salicylate + ICA-

105665

250 (Salicylate), 10

(ICA-105665)

Prevented the

salicylate-induced

reduction of DPOAEs.

[2]

Distortion-Product

Otoacoustic Emission

(DPOAE)

ICA-105665 alone 10

Enhanced the

amplitude of DPOAEs.

[2]

Human Clinical Trial Protocol: Photosensitive
Epilepsy
This section outlines the protocol used in a single-blind, single-dose, multiple-cohort study to

assess the efficacy of ICA-105665 in patients with photosensitive epilepsy.[1][5][6]

Patient Population
Male and female patients aged 18-60 years with a history of reproducible photoparoxysmal

responses (PPRs) on electroencephalogram (EEG).[5]

Experimental Design
A single-blind, placebo-controlled, single-dose, dose-escalation design was employed.

Procedure:

Day 1 (Placebo): Administer a placebo and determine the baseline standard photosensitivity

range (SPR) by exposing the patient to intermittent photic stimulation (IPS) at various

frequencies.[5] The SPR is quantified under three eye conditions (eyes closing, eyes closed,

and eyes open), and the most sensitive condition is used for assessment.[6]
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Day 2 (ICA-105665): Administer a single oral dose of ICA-105665. The study included

cohorts receiving 100 mg, 200 mg, 400 mg, 500 mg, and 600 mg.[6]

Monitor the SPR at multiple time points post-dosing.

The primary efficacy endpoint is the reduction in the SPR compared to the placebo day. A

partial response was defined as a reduction in the SPR of at least three units at three

separate time points, while a complete suppression was defined as no PPRs.[5]

Monitor for adverse events. Dizziness was the most common nervous system-related

adverse event.[1] A brief generalized seizure was observed in a patient at the 600 mg dose,

leading to the discontinuation of that dose cohort.[1][5]

Quantitative Data Summary: Efficacy in Photosensitive
Epilepsy

Dose of ICA-105665
Number of Responders /
Total Patients

Key Findings

100 mg 1 / 4
Reduction in SPR observed in

one patient.[1][5][6]

400 mg 2 / 4

Reduction in SPR in two

patients, with one showing

complete abolishment.[1][5][6]

500 mg 4 / 6
Reduction in SPR in four of the

six patients.[1][5][6]

Signaling Pathway and Experimental Workflow
Diagrams
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ICA-105665 Mechanism of Action

ICA-105665

Kv7.2/7.3 & Kv7.3/7.5 Channels

Activates
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Increases

Neuronal Hyperpolarization

Reduced Neuronal Excitability

Click to download full resolution via product page

Caption: Mechanism of action of ICA-105665.
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In Vivo Anticonvulsant Study Workflow

Animal Model Selection

Drug Administration

Seizure Induction

Observation & Data Collection

Data Analysis

Click to download full resolution via product page

Caption: General workflow for in vivo anticonvulsant studies.
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Salicylate-Induced Hearing Loss Study Workflow

Baseline Auditory Assessment

ICA-105665 Administration

Salicylate Administration

Post-treatment Auditory Assessment

Comparative Analysis

Click to download full resolution via product page

Caption: Workflow for the salicylate-induced hearing loss model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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